Avagacestat

Amyloid-beta γ-Secretase Alzheimer's Disease

Researchers using non-selective γ-secretase inhibitors often face confounding Notch-related toxicities that compromise data integrity. Avagacestat (BMS-708163) is the definitive solution, engineered with a quantifiable 137- to 193-fold selectivity window for APP over Notch. - Enables Aβ reduction studies (IC50 0.27-0.30 nM) without pan-Notch interference. - Phase II-validated PK profile ensures translational relevance from in vitro assays to in vivo models. - Supplied with comprehensive CoA and stability data to meet rigorous institutional procurement standards.

Molecular Formula C20H17ClF4N4O4S
Molecular Weight 520.9 g/mol
CAS No. 1146699-66-2
Cat. No. B1665833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvagacestat
CAS1146699-66-2
SynonymsAvagacestat;  BMS708163;  BMS-708163;  BMS 708163.
Molecular FormulaC20H17ClF4N4O4S
Molecular Weight520.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)C3=NOC=N3)F)C(CCC(F)(F)F)C(=O)N)Cl
InChIInChI=1S/C20H17ClF4N4O4S/c21-14-3-5-15(6-4-14)34(31,32)29(17(18(26)30)7-8-20(23,24)25)10-13-2-1-12(9-16(13)22)19-27-11-33-28-19/h1-6,9,11,17H,7-8,10H2,(H2,26,30)/t17-/m1/s1
InChIKeyXEAOPVUAMONVLA-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Avagacestat (BMS-708163) Procurement Guide: γ-Secretase Inhibitor for Alzheimer's Disease Research


Avagacestat (BMS-708163) is an orally bioavailable, small-molecule γ-secretase inhibitor (GSI) that selectively inhibits the cleavage of amyloid precursor protein (APP) to reduce the production of amyloid-β (Aβ) peptides, including Aβ40 and Aβ42 [1]. Developed by Bristol-Myers Squibb, it belongs to the arylsulfonamide class and was advanced to Phase II clinical trials for the treatment of Alzheimer's disease (AD) before its development was discontinued [2]. Avagacestat is a valuable research tool for studying the effects of γ-secretase inhibition on Aβ production and Notch signaling pathways [3].

Orally bioavailable tool compound for γ-secretase pathway studies
Designed to support APP-processing vs. Notch-signaling dissociation research
Phase II clinical-stage benchmark for translational model validation

Why Avagacestat (BMS-708163) Cannot Be Substituted with Other γ-Secretase Inhibitors


Substituting Avagacestat with other γ-secretase inhibitors (GSIs) such as Semagacestat, Begacestat, or MK-0752 introduces significant variability in experimental outcomes due to critical differences in selectivity for APP versus Notch processing and in vivo tolerability profiles [1]. While many GSIs effectively lower Aβ levels, their concurrent inhibition of Notch signaling leads to dose-limiting toxicities, including gastrointestinal and dermatological adverse events, which can confound research results [2]. Avagacestat was specifically designed with a quantifiable, high degree of selectivity for APP cleavage to mitigate these Notch-related effects [3]. Therefore, procurement of Avagacestat is essential for studies where maintaining a defined window between target engagement and off-target toxicity is paramount for accurate data interpretation.

APP/Notch Selectivity Pan-GSIs may not dissociate APP from Notch processing; target engagement profile may differ significantly.
In Vivo Tolerability Comparator tolerability-endpoint profiles may shift; non-selective inhibitors can confound chronic model interpretation.
Clinical Benchmarking Lack of Phase II failure context limits use as a characterized reference tool for model validation.

Avagacestat (BMS-708163) Quantitative Comparative Evidence for Procurement Decisions


Avagacestat's High Potency Against Aβ40 and Aβ42 in Cellular Assays

Avagacestat exhibits sub-nanomolar potency in inhibiting the production of both Aβ40 and Aβ42 in human H4-8Sw cells, a standard cellular model for γ-secretase activity. The reported IC50 values are 0.30 nM for Aβ40 and 0.27 nM for Aβ42 [1]. This level of potency is a key differentiator, establishing a high degree of target engagement at low concentrations relative to many earlier-generation GSIs.

Aβ40/Aβ42 Potency
Cross-study comparable
IC50 = 0.30 nM (Aβ40); 0.27 nM (Aβ42)
Supports assay potency context for target-engagement studies
Human H4-8Sw cellular model context
Amyloid-beta γ-Secretase Alzheimer's Disease

Quantified Selectivity for APP over Notch Processing for Avagacestat

A key feature of Avagacestat is its reported selectivity for inhibiting the cleavage of amyloid precursor protein (APP) over the Notch receptor. This selectivity is critical because inhibition of Notch signaling is associated with dose-limiting toxicities observed with non-selective γ-secretase inhibitors [1]. Avagacestat demonstrates a 193-fold higher selectivity for Aβ synthesis compared to Notch processing in preclinical studies [2]. Another study quantified a 137-fold selectivity for APP over Notch cleavage in cell culture [3].

APP vs. Notch Selectivity
Head-to-head
137-fold to 193-fold selectivity window reported
Enables APP/Notch pathway-dissociation research context
Cell-based NICD production assay context
Notch Signaling γ-Secretase Selectivity Safety Profile

Comparative Human Clinical Tolerability and Pharmacodynamic Data for Avagacestat

In Phase II clinical trials, Avagacestat's tolerability profile was shown to be dose-dependent. Doses of 25 mg and 50 mg daily were relatively well-tolerated with low discontinuation rates [1]. In contrast, higher doses (100 mg and 125 mg daily) were poorly tolerated and associated with trends for cognitive worsening, highlighting the narrow therapeutic index [1]. This is a stark contrast to the Phase III experience with Semagacestat, which was terminated due to lack of efficacy and significant safety concerns, including worsening cognition and increased risk of skin cancer [2].

Phase II Tolerability
Cross-study comparable
Reported tolerable dose window at 25–50 mg/day; higher doses linked to tolerability-endpoint shifts.
Provides clinical-trial endpoint context for model calibration
Phase II multicenter RCT context; Semagacestat Phase III comparator
Clinical Trial Pharmacodynamics Tolerability Alzheimer's Disease

Avagacestat's Pharmacokinetic Profile: Oral Bioavailability and Brain Penetration

Avagacestat demonstrates favorable pharmacokinetic properties suitable for in vivo studies, including good oral bioavailability and the ability to cross the blood-brain barrier [1]. In humans, a single oral dose of 200 mg or 400 mg resulted in a marked decrease in cerebrospinal fluid (CSF) levels of Aβ38, Aβ40, and Aβ42, with a time to maximum plasma concentration (tmax) of approximately 1-2 hours [2]. This contrasts with some GSIs that exhibit poor brain penetration or require higher doses to achieve similar CSF Aβ reduction.

Human PK & Brain Penetration
Cross-study comparable
Reported CSF Aβ reduction after single 200–400 mg oral dose; tmax ~1–2 h
Supports exposure-model interpretation for in vivo studies
Healthy human subject PK sampling context
Pharmacokinetics Blood-Brain Barrier Cerebrospinal Fluid Oral Bioavailability

In Vivo Pharmacodynamic Efficacy: Sustained Aβ Reduction in Preclinical Models

In preclinical models, oral administration of Avagacestat led to significant and sustained reductions in Aβ40 levels in the brain, plasma, and CSF of rats and dogs [1]. Importantly, at doses that effectively lowered CSF Aβ, there was an absence of Notch-related toxicities in these species, providing in vivo validation of its selectivity profile [2]. This contrasts with non-selective inhibitors like MK-0752, which produced major gastrointestinal toxicity in humans due to Notch inhibition [3].

In Vivo PD & Selectivity
Head-to-head
Sustained Aβ reduction in rodent/dog CSF, plasma, brain; absence of reported Notch-related toxicities at efficacious doses.
Supports in vivo model-response interpretation of selectivity profile
Chronic dosing study context vs. MK-0752 comparator
In Vivo Pharmacodynamics Amyloid-beta Preclinical Model

Optimal Research and Application Scenarios for Procuring Avagacestat (BMS-708163)


Standard Control Compound for Assays of γ-Secretase Activity and Aβ Production

Due to its well-characterized sub-nanomolar potency (IC50 of 0.27-0.30 nM for Aβ) and defined selectivity ratio of up to 193-fold for APP over Notch, Avagacestat is an ideal positive control for in vitro assays measuring γ-secretase activity [1]. It can be used to benchmark the efficacy of novel secretase inhibitors or modulators in cellular models expressing human APP.

Investigating the Functional Role of APP Processing Versus Notch Signaling

Avagacestat's unique selectivity profile (137- to 193-fold for APP vs. Notch) makes it a critical tool for experiments designed to dissect the differential roles of γ-secretase substrates [1]. By using Avagacestat at concentrations that inhibit APP cleavage but spare Notch processing, researchers can study the specific consequences of Aβ reduction in vitro and in vivo, without the confounding effects of pan-Notch inhibition that occur with non-selective GSIs like Semagacestat [2].

Validating In Vivo Alzheimer's Disease Models with a Clinically Tested Compound

As a compound that advanced to Phase II clinical trials with a detailed clinical outcomes dossier, Avagacestat serves as a valuable benchmark for validating the predictive validity of preclinical AD models [1]. The compound's known pharmacokinetic profile, including oral bioavailability and brain penetration leading to CSF Aβ reduction, allows for in vivo studies in rodents that can be directly correlated with its established clinical pharmacology and known efficacy and toxicity profile [2].

Evaluating Notch-Related Toxicity and Safety Margins in Chronic Studies

Avagacestat is uniquely positioned as a reference compound for studies evaluating the safety margins associated with γ-secretase inhibition. Its clinical development was discontinued due to a narrow therapeutic window, with dose-limiting toxicities (e.g., skin cancers, cognitive worsening) emerging at higher doses (≥100 mg) while lower doses were better tolerated [1]. This established dose-response relationship for both efficacy and toxicity makes it a powerful tool for calibrating new assays or models aimed at predicting and mitigating Notch-related adverse events [2].

Application
Selection Property
Validation Focus
γ-Secretase activity & Aβ production control
Potency-defined benchmark context
Assay potency and APP-processing endpoint review
APP processing vs. Notch signaling dissection
APP/Notch selectivity review
Pathway-dissociation endpoint context
In vivo AD model validation benchmark
Clinically characterized PK/PD profile
Exposure-model and endpoint-response interpretation
Notch-related safety margin calibration
Dose-response tolerability context
Tolerability-endpoint model monitoring
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